5-(3-Methylpiperidin-4-yl)pyrimidine
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Overview
Description
5-(3-Methylpiperidin-4-yl)pyrimidine is a heterocyclic compound that features both a pyrimidine ring and a piperidine ring The pyrimidine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 3, while the piperidine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylpiperidin-4-yl)pyrimidine typically involves the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . Another method involves the Claisen–Schmidt condensation of an appropriately substituted ketone and an appropriately substituted aldehyde in the presence of aqueous potassium hydroxide (40% w/v) in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylpiperidin-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Methylpiperidin-4-yl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Methylpiperidin-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: This compound shares a similar pyrimidine ring structure but differs in the substitution pattern and additional fused rings.
Pyrimidino[4,5-d][1,3]oxazine: Another related compound with a pyrimidine core, but with an additional oxazine ring fused to it.
Uniqueness
5-(3-Methylpiperidin-4-yl)pyrimidine is unique due to the presence of both a piperidine and a pyrimidine ring in its structure. This dual-ring system provides a versatile scaffold for the development of new compounds with diverse biological activities. The specific substitution pattern also allows for targeted modifications to enhance its pharmacological properties.
Properties
Molecular Formula |
C10H15N3 |
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Molecular Weight |
177.25 g/mol |
IUPAC Name |
5-(3-methylpiperidin-4-yl)pyrimidine |
InChI |
InChI=1S/C10H15N3/c1-8-4-11-3-2-10(8)9-5-12-7-13-6-9/h5-8,10-11H,2-4H2,1H3 |
InChI Key |
WXHPLVSDSSGOII-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCC1C2=CN=CN=C2 |
Origin of Product |
United States |
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